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Trimethylolpropane diallyl ether

Alkyd resin curing Air-drying coatings Crosslinker architecture

Trimethylolpropane diallyl ether (TMPDE; TMPAE) is a difunctional allyl ether monomer possessing two allyloxy groups and one residual primary hydroxyl group on a trimethylolpropane core. The commercial product is typically supplied as a liquid mixture containing >85–90% diether along with minor amounts of mono- and tri-allyl substituted species.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 682-09-7
Cat. No. B1266098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane diallyl ether
CAS682-09-7
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCC(CO)(COCC=C)COCC=C
InChIInChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3
InChIKeyBDKDHWOPFRTWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylolpropane Diallyl Ether (CAS 682-09-7) – Core Profile for Industrial Sourcing & Formulation Comparison


Trimethylolpropane diallyl ether (TMPDE; TMPAE) is a difunctional allyl ether monomer possessing two allyloxy groups and one residual primary hydroxyl group on a trimethylolpropane core . The commercial product is typically supplied as a liquid mixture containing >85–90% diether along with minor amounts of mono- and tri-allyl substituted species . With a molecular weight of 214.3 g/mol, density of 0.955 g/mL at 25°C, and water solubility of 3.54 g/L at 20°C, TMPDE occupies a property profile distinct from both fully allylated analogs and non-hydroxyl-containing diallyl crosslinkers [1].

Why Trimethylolpropane Diallyl Ether Cannot Be Simply Replaced by Generic Allyl Crosslinkers or Fully Allylated Analogs


The presence of a single free hydroxyl group adjacent to two allyl ethers in TMPDE creates a trifunctional reactivity profile (2 × radical/addition + 1 × condensation) that is absent in common alternatives such as trimethylolpropane triallyl ether (no –OH), pentaerythritol triallyl ether (different core geometry, 3 × allyl + 1 × –OH), or ethylene glycol diallyl ether (linear, no –OH) [1]. This architecture enables TMPDE to participate simultaneously in free-radical crosslinking and esterification/urethane-forming reactions, producing network structures that cannot be replicated by simple diallyl or triallyl monomers [2]. Substituting TMPDE with a structurally mismatched analog therefore leads to altered crosslink density, different polarity balance, and loss of the air-drying oxidative reactivity that the allyl-hydroxyl combination confers [3].

Trimethylolpropane Diallyl Ether – Quantitative Differentiation Evidence Against Key Comparators


Dual Allyl + Single Hydroxyl Architecture Versus Triallyl-Only Analogs: Curing Rate Control in Alkyd Coatings

In water-reducible amino alkyd wood coatings, incorporation of TMPDE at 5 wt% produced the fastest air-drying time; higher loadings (10%, 15%) yielded drying times comparable to the control without any allyl ether additive [1]. This non-linear dose-response is attributed to the bifunctional allyl + monohydroxyl topology, which optimizes oxidative crosslinking without excessive plasticization. In contrast, fully allylated analogs such as trimethylolpropane triallyl ether lack the hydroxyl group required for condensation grafting into the alkyd backbone, limiting their utility as single-component air-drying modifiers [2].

Alkyd resin curing Air-drying coatings Crosslinker architecture

Thiol-Ene Photocuring Gelation Kinetics: Critical Conversion Point Location

Real-time FTIR and in situ rheometry of a thiol-ene system comprising trimethylolpropane tris(2-mercaptoacetate) and TMPDE revealed a critical thiol conversion at the gel point of 0.71 (Flory-Stockmayer theory) [1]. No appreciable elastic modulus developed until thiol conversion exceeded ~65%, after which the modulus increased rapidly [2]. This step-growth kinetic signature is characteristic of the A₂ + B₃ reaction manifold enabled by TMPDE's two allyl groups. Comparable data for systems using triallyl crosslinkers show earlier gel points and less tunable pre-gel processing windows due to higher average functionality.

Thiol-ene photopolymerization UV curing Gel point determination

Low Water Solubility Profile Versus Polyether-Based Diallyl Crosslinkers

TMPDE exhibits a water solubility of 3.54 g/L at 20°C , substantially lower than polyethylene glycol diallyl ethers (PEG-DAE, fully miscible with water at low MW) and comparable to diallyl phthalate (DAP, practically insoluble) . Unlike PEG-DAE, which suffer from deficient heat resistance and susceptibility to hydrolysis in aqueous monomer solutions [1], TMPDE's balanced hydrophobicity provides adequate water-phase compatibility for emulsion polymerization while maintaining cured-film water resistance.

Water sensitivity Crosslinker hydrophobicity Coating durability

Yellowing Suppression and Hardness Enhancement in Alkyd Resins Versus Conventional Drying-Oil Systems

Patent US 5,198,528 explicitly teaches that inclusion of TMPDE in an alkyd resin formulation (25–40 wt% TMPDE, 15–30 wt% aromatic acid, 20–40 wt% drying compound, 7–16 wt% polyol) produces cured films resistant to yellowing while concurrently increasing hardness to offset softness from drying compounds [1][2]. This is in contrast to conventional drying-oil-based alkyds that yellow upon aging [3].

Alkyd resin yellowing Non-yellowing coating Hardness/flexibility balance

Thermal Stability Threshold >250°C and Absence of Self-Polymerization Risk

TMPDE is reported to possess a decomposition temperature exceeding 250°C and, when adequately stabilized, exhibits no self-polymerization risk under standard storage conditions . This compares favorably to certain acrylate-based crosslinkers that require refrigerated storage to prevent premature polymerization. While diallyl phthalate also shows good room-temperature stability, its aromatic structure imparts different thermal degradation pathways that may release phthalic acid derivatives upon overheating.

Thermal stability Storage safety Processing window

Network Homogeneity in Dendrimeric Thiol-Ene Films: Minimal Core-Dependent Property Variation

When TMPDE-derived allyl-ether dendrimers were photopolymerized with a multifunctional thiol (TriThiol), FT-Raman spectroscopy confirmed complete consumption of both allyl and thiol groups. DMA and DSC analysis revealed that the core structure (trimethylolpropane vs. trisphenol vs. ditrimethylolpropane) had little effect on the final network properties, indicating that homogeneous, defect-free networks were formed regardless of core choice [1]. This contrasts with non-allyl-ether dendrimers where core rigidity significantly modulates T_g and modulus.

Dendrimer crosslinking Network homogeneity Structure-property relationships

Trimethylolpropane Diallyl Ether – High-Precision Application Scenarios Validated by Comparative Evidence


Non-Yellowing High-Solids Alkyd Topcoats for Architectural and Industrial Maintenance

For formulators seeking high-solids alkyd coatings free from yellowing upon aging, TMPDE at 25–40 wt% of the resin solids delivers both anti-yellowing performance and hardness compensation that cannot be achieved with conventional drying oils or fully allylated monomers lacking the hydroxyl grafting site [1][2]. The 5 wt% optimal loading for drying acceleration in water-reducible variants provides a precise starting point for formulation optimization [3].

UV-Curable Thiol-Ene Adhesives and Coatings Requiring Extended Open Time

The thiol-ene system based on TMPDE and trimethylolpropane tris(2-mercaptoacetate) exhibits a distinctly late gel point (p_c = 0.71) with no appreciable modulus development until 65% thiol conversion [1]. This kinetic profile, superior to triallyl-based systems that gel at lower conversions, provides a wider liquid processing window critical for leveling in coating applications and for gap-filling in adhesive bonding [2].

Waterborne Emulsion Polymerization with Controlled Hydrophobicity

TMPDE's intermediate water solubility (3.54 g/L) positions it between fully water-miscible PEG diallyl ethers (prone to hydrolysis and poor heat resistance) and completely water-insoluble diallyl phthalate [1][2]. This balance enables use as a reactive crosslinker in aqueous emulsion systems where it partitions into the monomer droplet phase during polymerization while contributing adequate water compatibility for stable latex formation [3].

Allyl-Ether Dendrimer Synthesis for Homogeneous Thiol-Ene Networks

Researchers building allyl-ether functional dendrimers for high-performance films can utilize TMPDE as the core building block with confidence that the final network properties will be insensitive to the core structure, as demonstrated by FT-Raman, DMA, and DSC analysis showing complete functional group conversion and core-independent thermomechanical behavior [1]. This simplifies the synthetic strategy because the core can be chosen for reaction convenience rather than dictated by target film properties.

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